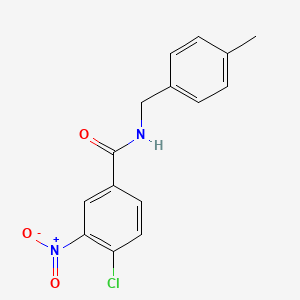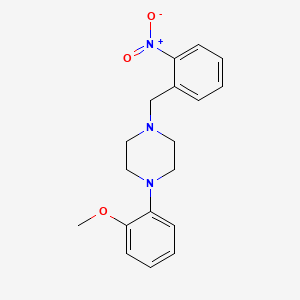![molecular formula C16H15ClN2O2 B5717704 N-[2-(acetylamino)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B5717704.png)
N-[2-(acetylamino)phenyl]-2-(4-chlorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(acetylamino)phenyl]-2-(4-chlorophenyl)acetamide, commonly known as N-(2-Acetylphenyl)-4-chlorobenzamide (NACB), is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of organic compounds known as benzamides and has been found to have several biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-[2-(acetylamino)phenyl]-2-(4-chlorophenyl)acetamide is not yet fully understood. However, studies have suggested that N-[2-(acetylamino)phenyl]-2-(4-chlorophenyl)acetamide may act by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. Additionally, N-[2-(acetylamino)phenyl]-2-(4-chlorophenyl)acetamide has been found to induce the production of reactive oxygen species (ROS) in cancer cells, which can lead to cell death.
Biochemical and Physiological Effects:
N-[2-(acetylamino)phenyl]-2-(4-chlorophenyl)acetamide has been found to have several biochemical and physiological effects. Studies have shown that N-[2-(acetylamino)phenyl]-2-(4-chlorophenyl)acetamide can inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells. Additionally, N-[2-(acetylamino)phenyl]-2-(4-chlorophenyl)acetamide has been found to induce the production of reactive oxygen species (ROS) in cancer cells, which can lead to cell death. N-[2-(acetylamino)phenyl]-2-(4-chlorophenyl)acetamide has also been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[2-(acetylamino)phenyl]-2-(4-chlorophenyl)acetamide in lab experiments is its potential as a cancer-fighting agent. Additionally, N-[2-(acetylamino)phenyl]-2-(4-chlorophenyl)acetamide has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory conditions. However, one of the limitations of using N-[2-(acetylamino)phenyl]-2-(4-chlorophenyl)acetamide in lab experiments is the lack of understanding of its mechanism of action.
Orientations Futures
There are several future directions for research on N-[2-(acetylamino)phenyl]-2-(4-chlorophenyl)acetamide. One potential direction is to further investigate the mechanism of action of N-[2-(acetylamino)phenyl]-2-(4-chlorophenyl)acetamide. Additionally, further studies are needed to determine the potential use of N-[2-(acetylamino)phenyl]-2-(4-chlorophenyl)acetamide in the treatment of various inflammatory conditions. Finally, research is needed to determine the potential use of N-[2-(acetylamino)phenyl]-2-(4-chlorophenyl)acetamide in combination with other cancer-fighting agents.
Méthodes De Synthèse
The synthesis of N-[2-(acetylamino)phenyl]-2-(4-chlorophenyl)acetamide can be achieved through a number of methods. One of the most commonly used methods involves the reaction of 2-acetylaniline with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. This results in the formation of N-[2-(acetylamino)phenyl]-2-(4-chlorophenyl)acetamide as a white crystalline solid.
Applications De Recherche Scientifique
N-[2-(acetylamino)phenyl]-2-(4-chlorophenyl)acetamide has been found to have several potential applications in scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that N-[2-(acetylamino)phenyl]-2-(4-chlorophenyl)acetamide has the potential to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. Additionally, N-[2-(acetylamino)phenyl]-2-(4-chlorophenyl)acetamide has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory conditions.
Propriétés
IUPAC Name |
N-(2-acetamidophenyl)-2-(4-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2/c1-11(20)18-14-4-2-3-5-15(14)19-16(21)10-12-6-8-13(17)9-7-12/h2-9H,10H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFTZPQZLMXHJRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1NC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(acetylamino)phenyl]-2-(4-chlorophenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(3-chloro-4-fluorophenyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B5717660.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-propyl-4-quinolinecarbohydrazide](/img/structure/B5717665.png)
![ethyl 3-{[2-(difluoromethoxy)benzylidene]amino}-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5717667.png)


![N-{3-[(2-chlorobenzoyl)amino]phenyl}-2-furamide](/img/structure/B5717691.png)

![N'-[1-(1-benzofuran-2-yl)ethylidene]-5-methyl-3-phenyl-4-isoxazolecarbohydrazide](/img/structure/B5717707.png)

